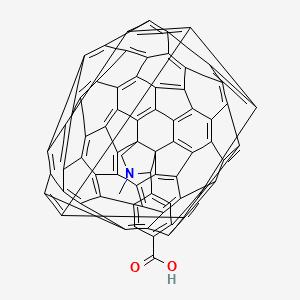
2,3-Difluoro-4-nitrophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitrophenylacetonitrile typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the reaction of 2,3-difluoronitrobenzene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the use of cuprous chloride and cuprous bromide as catalysts in the reaction of o-nitrochlorobenzene with ferrous iron cyanide salt. This method not only reduces the toxicity and cost of the reactants but also increases the yield of the product, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Substitution: Formation of various substituted phenylacetonitriles.
Reduction: Formation of 2,3-difluoro-4-aminophenylacetonitrile.
Oxidation: Formation of 2,3-difluoro-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-nitrophenylacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoro-4-nitrobenzene: Similar structure but lacks the acetonitrile group.
4-Nitrophenylacetonitrile: Similar structure but lacks the fluorine atoms.
2,3-Difluoro-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group
Uniqueness: 2,3-Difluoro-4-nitrophenylacetonitrile is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4F2N2O2 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-(2,3-difluoro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-7-5(3-4-11)1-2-6(8(7)10)12(13)14/h1-2H,3H2 |
InChI-Schlüssel |
HUQFZOUXGVHJAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CC#N)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
